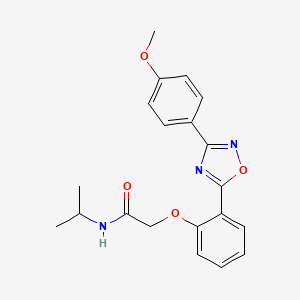
N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by this compound A leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, the reduction of blood pressure, and the improvement of endothelial function. In addition, this compound A has been shown to improve insulin sensitivity and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for PPARγ, which allows for the selective activation of this pathway. In addition, this compound A has been shown to have low toxicity and high bioavailability. However, one of the limitations of using this compound A in lab experiments is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Another area of interest is the investigation of the potential therapeutic applications of this compound A in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound A on glucose and lipid metabolism, as well as its potential side effects.
Métodos De Síntesis
The synthesis of N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves a multi-step process that includes the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate to form 4-methoxyphenyl-2-oxoacetamide. This intermediate compound is then reacted with hydrazine hydrate and potassium hydroxide to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 2-(2-chlorophenoxy)acetic acid and isopropylamine to form this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has shown potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death. In cardiovascular disease research, this compound A has been shown to reduce blood pressure and improve endothelial function.
Propiedades
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13(2)21-18(24)12-26-17-7-5-4-6-16(17)20-22-19(23-27-20)14-8-10-15(25-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNQPKUJMWOPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

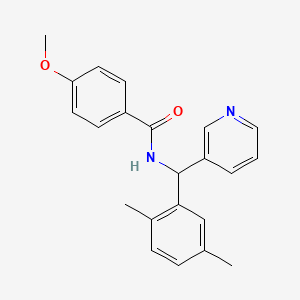
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)

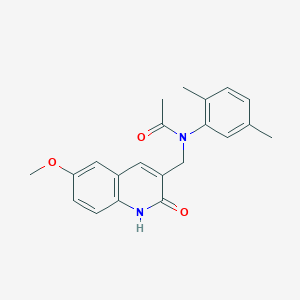
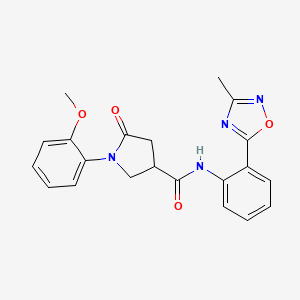
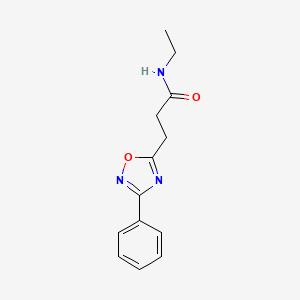
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)
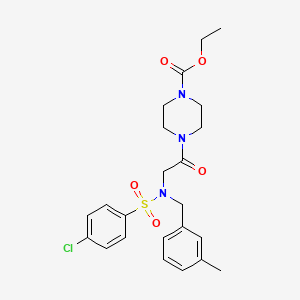
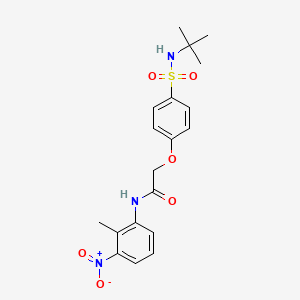
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
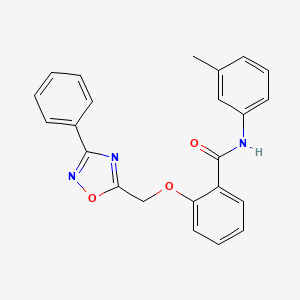
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)

